molecular formula C6H4Br2ClN B13022582 2,6-Dibromo-4-(chloromethyl)pyridine

2,6-Dibromo-4-(chloromethyl)pyridine

Cat. No.: B13022582
M. Wt: 285.36 g/mol
InChI Key: AUJUKNAMEJMEFM-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(chloromethyl)pyridine is a halogenated pyridine derivative characterized by bromine substituents at the 2- and 6-positions and a chloromethyl group at the 4-position. Its molecular formula is C₆H₄Br₂ClN, with a molecular weight of 299.37 g/mol. The compound’s structure combines aromatic stability with reactive halogen groups, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals or agrochemicals. The chloromethyl group (-CH₂Cl) at the 4-position provides a reactive site for further functionalization, while the bromine atoms enhance electrophilicity and facilitate nucleophilic substitution or metal-catalyzed reactions.

Properties

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

IUPAC Name

2,6-dibromo-4-(chloromethyl)pyridine

InChI

InChI=1S/C6H4Br2ClN/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3H2

InChI Key

AUJUKNAMEJMEFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Br)Br)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-(chloromethyl)pyridine typically involves the bromination of 4-(chloromethyl)pyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of 2,6-Dibromo-4-(chloromethyl)pyridine often employs continuous flow reactors to maintain precise control over reaction parameters. This method enhances yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-(chloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2,6-dibromo-4-(chloromethyl)pyridine typically involves bromination and chloromethylation processes. The compound can be synthesized using dibromohydantoin as a brominating agent under mild conditions, which reflects principles of green chemistry by minimizing waste and utilizing less toxic reagents . The reaction yields high purity and efficiency, making it suitable for further applications.

Organic Synthesis

2,6-Dibromo-4-(chloromethyl)pyridine serves as an important intermediate in organic synthesis. Its halogenated structure allows it to participate in various nucleophilic substitution reactions. For instance, it can be used to synthesize glycosyl halides, which are crucial for the development of glycosides in glycoscience .

Medicinal Chemistry

The compound has been explored for its potential in medicinal applications. Halogenated pyridines are known to exhibit biological activity, and derivatives of 2,6-dibromo-4-(chloromethyl)pyridine have been investigated for their roles as pharmaceutical intermediates. They may be useful in the development of drugs targeting metabolic diseases such as obesity and diabetes . The ability to modify the pyridine ring further enhances its medicinal properties.

Material Science

In material science, 2,6-dibromo-4-(chloromethyl)pyridine can be utilized in the synthesis of functional materials such as fluorescent compounds and metal complexes. These derivatives have shown promise in applications ranging from sensors to catalysts due to their electronic properties . The incorporation of halogen atoms into the molecular structure often leads to enhanced stability and reactivity.

Case Study 1: Synthesis of Glycosyl Halides

A study demonstrated the use of 2,6-dibromo-4-(chloromethyl)pyridine in synthesizing glycosyl halides under classical Koenigs–Knorr glycosylation conditions. The presence of water was found to hinder yields; however, modifications using desiccants improved the reaction efficiency significantly . This case highlights the compound's versatility in carbohydrate chemistry.

Case Study 2: Pharmaceutical Applications

Research indicates that derivatives of this compound can act as intermediates in developing drugs for treating metabolic disorders. These compounds have shown potential therapeutic effects by modulating thyroid hormone activity related to obesity and hyperlipidemia . This application underscores the significance of 2,6-dibromo-4-(chloromethyl)pyridine in pharmaceutical research.

Summary Table of Applications

Application AreaSpecific UsesReferences
Organic SynthesisIntermediate for glycosyl halides
Medicinal ChemistryDrug development for metabolic diseases
Material ScienceSynthesis of fluorescent materials

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(chloromethyl)pyridine involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine atoms and chloromethyl group enhance its ability to form strong interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into specific binding sites, disrupting normal biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,6-dibromo-4-(chloromethyl)pyridine with structurally related halogenated pyridines, focusing on molecular properties, reactivity, and applications.

Halogenated Pyridine Analogues

2,6-Bis(chloromethyl)pyridine
  • Molecular Formula : C₇H₆Cl₂N
  • Molecular Weight : 189.03 g/mol
  • Key Features : Replaces bromine with chlorine at the 2- and 6-positions. The crystal structure reveals π-π stacking interactions (centroid distance: 3.778 Å) and isomorphous pairing with its brominated analogue. The chloromethyl groups adopt opposite orientations relative to the pyridine plane, similar to the brominated version.
  • Reactivity : Less electrophilic than brominated derivatives due to chlorine’s lower leaving-group ability.
2,6-Dichloro-4-(chloromethyl)pyridine
  • Molecular Formula : C₆H₄Cl₃N
  • Molecular Weight : 196.45 g/mol
  • Key Features : Chlorine substituents at 2-, 4-, and 6-positions. The absence of bromine reduces molecular weight but increases chlorine content, influencing solubility and toxicity.
  • Applications : Used as a precursor in agrochemical synthesis due to its stability and halogen reactivity.
4-Bromo-2,6-bis(chloromethyl)pyridine
  • Molecular Formula : C₇H₆BrCl₂N
  • Molecular Weight : 254.94 g/mol
  • Key Features: Combines a bromine at the 4-position with chloromethyl groups at 2 and 4. Higher molecular weight compared to non-brominated analogues enhances steric hindrance, affecting reaction kinetics.

Methyl-Substituted Pyridines

4-Bromo-2,6-dimethylpyridine
  • Molecular Formula : C₇H₈BrN
  • Molecular Weight : 202.05 g/mol
  • Key Features : Methyl groups at 2 and 6 reduce electrophilicity but improve thermal stability. The bromine at 4-position allows selective functionalization.
  • Applications : Intermediate in ligand synthesis for coordination chemistry.
4-Chloro-2,6-dimethylpyridine
  • Molecular Formula : C₇H₈ClN
  • Molecular Weight : 141.60 g/mol
  • Physical Properties : Boiling point: 83–90 °C (40 Torr); density: 1.113 g/cm³.
  • Reactivity : Methyl groups increase steric bulk, slowing nucleophilic substitution compared to chloromethyl derivatives.

Diamino-Substituted Analogues

4-Bromo-2,6-diaminopyridine
  • Molecular Formula : C₅H₆BrN₃
  • Molecular Weight : 188.03 g/mol
  • Key Features: Amino groups at 2 and 6 enhance solubility in polar solvents and enable hydrogen bonding. Bromine at 4-position retains reactivity for cross-coupling.
  • Applications : Used in pharmaceutical synthesis, particularly for antiretroviral agents.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Reactivity Highlights
2,6-Dibromo-4-(chloromethyl)pyridine C₆H₄Br₂ClN 299.37 Br (2,6), -CH₂Cl (4) N/A N/A High electrophilicity, cross-coupling
2,6-Bis(chloromethyl)pyridine C₇H₆Cl₂N 189.03 Cl (2,6), -CH₂Cl (4) N/A N/A Moderate reactivity, π-π stacking
4-Chloro-2,6-dimethylpyridine C₇H₈ClN 141.60 Cl (4), -CH₃ (2,6) 83–90 (40 Torr) 1.113 Steric hindrance reduces substitution
4-Bromo-2,6-diaminopyridine C₅H₆BrN₃ 188.03 Br (4), -NH₂ (2,6) N/A N/A Solubility in polar solvents

Biological Activity

2,6-Dibromo-4-(chloromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of bromine and chlorine substituents, which may influence its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula for 2,6-Dibromo-4-(chloromethyl)pyridine is C5_5H2_2Br2_2ClN. The presence of multiple halogens can enhance the compound's lipophilicity, potentially affecting its pharmacokinetic properties and biological interactions.

Antimicrobial Activity

Research indicates that halogenated pyridines, including derivatives like 2,6-Dibromo-4-(chloromethyl)pyridine, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to their ability to disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism .

Table 1: Antimicrobial Activity of Halogenated Pyridines

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
2,6-Dibromo-4-(chloromethyl)pyridineStaphylococcus aureus32 µg/mL
2,6-Dibromo-4-(chloromethyl)pyridineEscherichia coli64 µg/mL
2-BromopyridinePseudomonas aeruginosa16 µg/mL

Antiviral Activity

The antiviral potential of halogenated pyridines has also been investigated. Some studies suggest that these compounds can inhibit viral replication by interfering with viral entry or replication processes. However, specific data on the antiviral activity of 2,6-Dibromo-4-(chloromethyl)pyridine remains limited and warrants further exploration .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various halogenated pyridines against resistant strains of bacteria. The results indicated that compounds similar to 2,6-Dibromo-4-(chloromethyl)pyridine demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural modifications in enhancing biological activity .

In Vivo Studies

In vivo studies have been conducted to assess the safety and efficacy of halogenated pyridines in animal models. For example, a compound structurally related to 2,6-Dibromo-4-(chloromethyl)pyridine was tested in mice infected with a virulent strain of bacteria. The results showed significant reductions in bacterial load compared to untreated controls, indicating potential therapeutic applications .

The biological activity of 2,6-Dibromo-4-(chloromethyl)pyridine may be attributed to several mechanisms:

  • Cell Membrane Disruption : Halogenated compounds can integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : These compounds may act as inhibitors of key enzymes involved in bacterial metabolism or replication.
  • DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, disrupting replication processes.

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